(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine
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Overview
Description
(2S)-5,5,5-Trifluoro-2-methylpentan-1-amine: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine typically involves the introduction of the trifluoromethyl group into the pentan-1-amine structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pentane, reacts with a trifluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine can undergo oxidation reactions, typically resulting in the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can convert the amine group into a more reduced form, such as an alkylamine.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Alkylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and efficacy of pharmaceutical agents.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the binding affinity and selectivity of the compound towards these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2S)-5,5,5-Trifluoro-2-methylhexan-1-amine
- (2S)-5,5,5-Trifluoro-2-methylbutan-1-amine
Comparison: Compared to its analogs, (2S)-5,5,5-Trifluoro-2-methylpentan-1-amine offers a balance of properties such as molecular size, lipophilicity, and reactivity. Its unique structure allows for specific interactions in biological systems, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(2S)-5,5,5-trifluoro-2-methylpentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-5(4-10)2-3-6(7,8)9/h5H,2-4,10H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFDKVTXBARGDB-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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